REACTION_CXSMILES
|
CC1C=C(C=CN=1)C(O)=O.C(N(CC)C(C)C)(C)C.C[NH3+].F[P-](F)(F)(F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2N=CC=CC=2N=N1.F[P-](F)(F)(F)(F)F.[F:53][C:54]1[CH:59]=[CH:58][C:57]([S:60][C:61]2[CH:62]=[C:63]3C4(CCN(C(OCC5C=CC=CC=5)=O)CC4)C[NH:67][C:64]3=[CH:65][CH:66]=2)=[CH:56][CH:55]=1>ClCCl>[F:53][C:54]1[CH:59]=[CH:58][C:57]([S:60][C:61]2[CH:62]=[CH:63][C:64]([NH2:67])=[CH:65][CH:66]=2)=[CH:56][CH:55]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
596 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(=O)O)C=CN1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.15 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium
|
Quantity
|
1.91 g
|
Type
|
reactant
|
Smiles
|
C[NH3+].F[P-](F)(F)(F)(F)F.N1(N=NC2=C1N=CC=C2)OC(=[N+](C)C)N(C)C.F[P-](F)(F)(F)(F)F
|
Name
|
benzyl 5-(4-fluorophenylthio)spiro[indoline-3,4′-piperidine]-1′-carboxylate
|
Quantity
|
1.51 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)SC=1C=C2C(=CC1)NCC21CCN(CC1)C(=O)OCC1=CC=CC=C1
|
Name
|
2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[NH3+].F[P-](F)(F)(F)(F)F.N1(N=NC2=C1N=CC=C2)OC(=[N+](C)C)N(C)C.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at room temperature
|
Type
|
WAIT
|
Details
|
After 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
After 2 days reaction time
|
Duration
|
2 d
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium hydrogen carbonate (100 mL) and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
Purification of the crude by column chromatography on silica gel (heptane/ethyl acetate 40 to 100% as eluent)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)SC1=CC=C(N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.92 mmol | |
AMOUNT: MASS | 1.09 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |